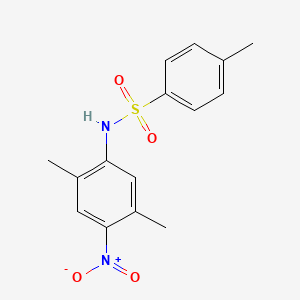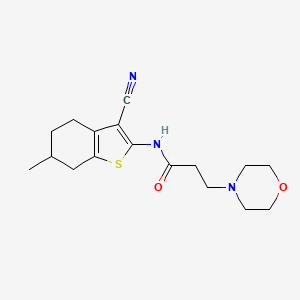
5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide
Descripción general
Descripción
The exploration of isoindol-1-one analogues and related compounds has gained attention for their potential applications in medicinal chemistry, including as ligands for various receptors. Such compounds are synthesized and characterized to understand their binding affinities, metabolic stability, and biodistribution, offering insights into their physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of amide analogues to improve in vivo stability, as demonstrated in the development of radioiodinated antagonists for imaging 5-HT1A receptors (Zhuang et al., 1998). This process typically includes the design and synthesis of a series of derivatives, where the cyclized amide analogues exhibit high in vitro binding affinity, indicating the crucial role of molecular structure in their biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively analyzed to understand their interactions with biological targets. For example, studies on benzodifuranyl derivatives have shown how molecular adjustments can lead to significant changes in biological activities, such as COX-2 inhibition and anti-inflammatory effects (Abu‐Hashem et al., 2020). These findings emphasize the importance of structural analysis in predicting and enhancing the efficacy of such compounds.
Chemical Reactions and Properties
Chemical reactions involving these compounds often include modifications that impact their biological activities. For instance, the introduction of different substituents can dramatically influence their anti-acetylcholinesterase activity, highlighting the role of chemical modifications in tuning their properties for specific therapeutic applications (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the drug-like characteristics of these compounds. Research on benzamide derivatives has shown how these physical properties can influence their pharmacological profiles, including gastrointestinal motility and bioavailability (Sonda et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are fundamental to the application of these compounds in therapeutic contexts. Studies on the synthesis and evaluation of flavors with modifying properties have contributed to understanding the safety and efficacy of such compounds in food and beverage applications (Arthur et al., 2015).
Propiedades
IUPAC Name |
5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-18-9-11-19(12-10-18)28-25(31)23-17-20(13-14-24(23)29-15-5-2-6-16-29)30-26(32)21-7-3-4-8-22(21)27(30)33/h3-4,9-14,17,21-22H,2,5-8,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQRCVQZBIQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4CC=CCC4C3=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4020315.png)
![2-[(2-hydroxypropyl)thio]-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4020322.png)
![5-bromo-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B4020328.png)
![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4020330.png)


![1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine](/img/structure/B4020359.png)
![2-[(4-amino-6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4020363.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020380.png)
![1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4020384.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020387.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4020396.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B4020411.png)